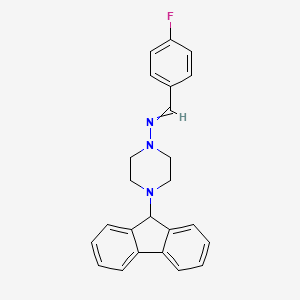![molecular formula C13H21N3OS B3749699 N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B3749699.png)
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea, also known as DAPT, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. DAPT is a gamma-secretase inhibitor that has been shown to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea has been shown to inhibit tumor growth and metastasis by suppressing the Notch signaling pathway, which is often dysregulated in cancer cells. In Alzheimer's disease, N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea has been shown to reduce beta-amyloid plaques and improve cognitive function. In cardiovascular diseases, N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea has been shown to inhibit smooth muscle cell proliferation and reduce neointimal hyperplasia.
Mecanismo De Acción
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea selectively inhibits the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. Notch receptors play a crucial role in cell differentiation, proliferation, and apoptosis. By inhibiting the Notch signaling pathway, N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea induces cell cycle arrest and apoptosis in cancer cells, reduces beta-amyloid plaques in Alzheimer's disease, and inhibits smooth muscle cell proliferation in cardiovascular diseases.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the disease and the cell type. In cancer cells, N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea induces cell cycle arrest and apoptosis, inhibits tumor growth and metastasis, and enhances the efficacy of chemotherapy and radiation therapy. In Alzheimer's disease, N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea reduces beta-amyloid plaques, improves cognitive function, and reduces neuroinflammation. In cardiovascular diseases, N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea inhibits smooth muscle cell proliferation, reduces neointimal hyperplasia, and promotes re-endothelialization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments, including its high selectivity for the gamma-secretase complex, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea has some limitations, including its short half-life, its poor solubility in water, and its potential off-target effects.
Direcciones Futuras
There are several future directions for the research on N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea. One direction is to optimize the synthesis method to improve the yield and purity of N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea. Another direction is to explore the potential therapeutic applications of N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea in other diseases, such as autoimmune diseases and viral infections. Furthermore, the development of new formulations and delivery systems for N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea could improve its pharmacokinetics and bioavailability. Finally, the identification of new targets and biomarkers of the Notch signaling pathway could lead to the development of more effective and personalized therapies using N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea.
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-16(2)9-5-8-14-13(18)15-11-6-4-7-12(10-11)17-3/h4,6-7,10H,5,8-9H2,1-3H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCMOAXYNKSUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)propyl]-3-(3-methoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B3749618.png)
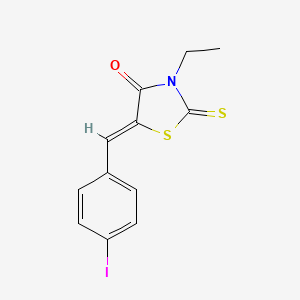

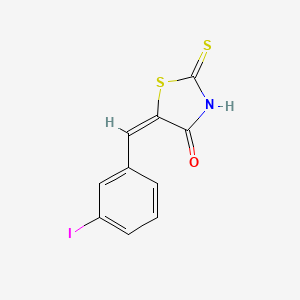
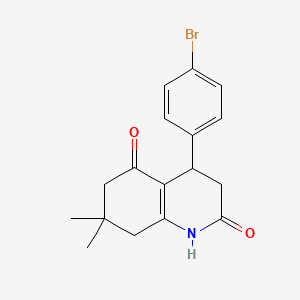
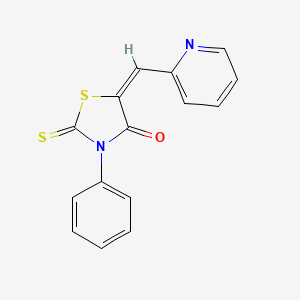
![1,1,1-trifluoro-4-[(2-hydroxyphenyl)amino]-3-buten-2-one](/img/structure/B3749661.png)

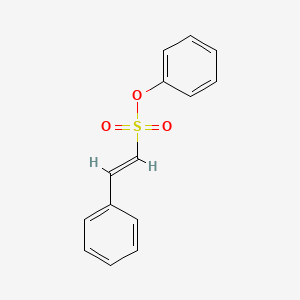
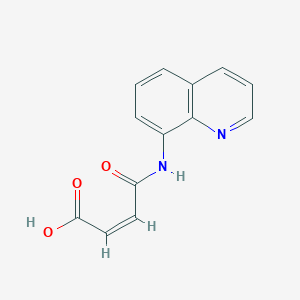

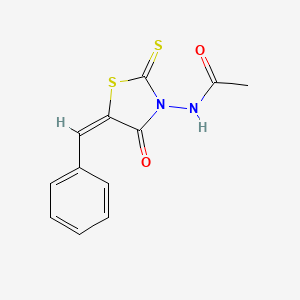
![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3749721.png)
